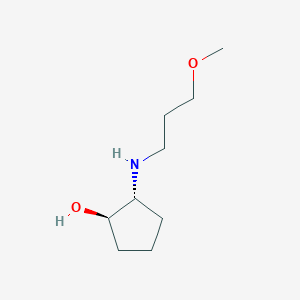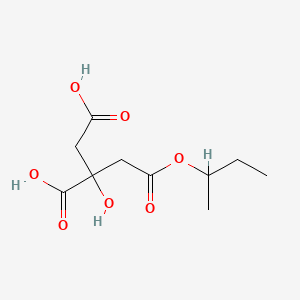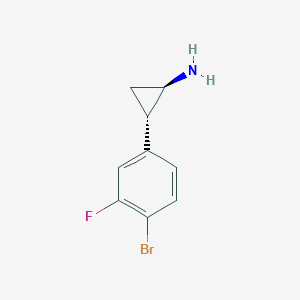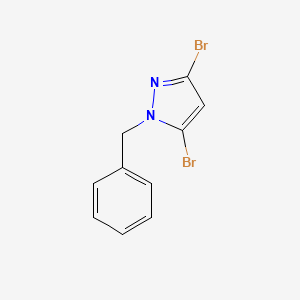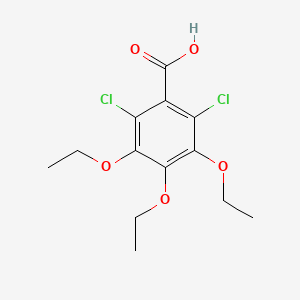![molecular formula C14H12FNO6S B13351097 4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride CAS No. 31185-40-7](/img/structure/B13351097.png)
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride is a chemical compound with the molecular formula C14H12FNO6S. It is known for its applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with the hydroxyl groups of serine residues in enzymes, leading to the formation of a stable sulfonyl enzyme derivative. This interaction inhibits the enzyme’s activity, making it a potent inhibitor of serine proteases .
Vergleich Mit ähnlichen Verbindungen
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride can be compared with other sulfonyl fluoride compounds such as:
4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use as a serine protease inhibitor.
Diisopropyl fluorophosphate: Another serine protease inhibitor with similar inhibitory properties but different stability and reactivity profiles.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and selectivity in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
31185-40-7 |
|---|---|
Molekularformel |
C14H12FNO6S |
Molekulargewicht |
341.31 g/mol |
IUPAC-Name |
4-[2-(3-nitrophenoxy)ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H12FNO6S/c15-23(19,20)14-6-4-12(5-7-14)21-8-9-22-13-3-1-2-11(10-13)16(17)18/h1-7,10H,8-9H2 |
InChI-Schlüssel |
NCBRPXNRRMTQKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


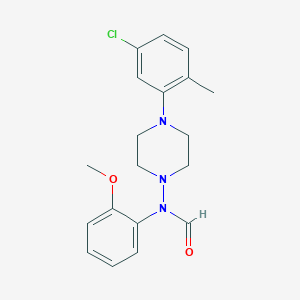
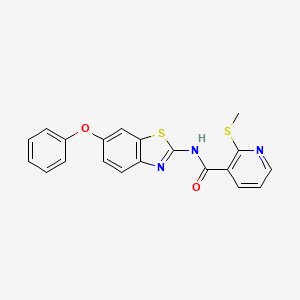
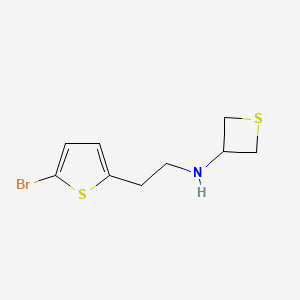
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)

